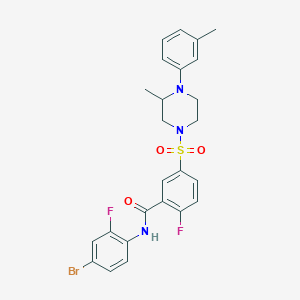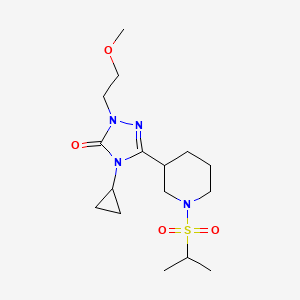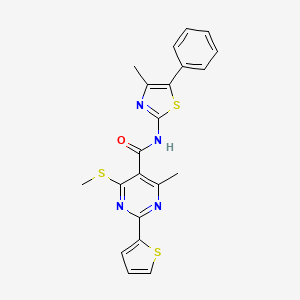
3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative with potential anticancer properties. It is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been the subject of extensive scientific research, and its synthesis method, mechanism of action, and biochemical and physiological effects have been studied in detail.
Scientific Research Applications
Facile Synthesis Routes
The synthesis of 3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione and related compounds involves intricate chemical pathways. A study described a new synthesis of 3-amino-1H-quinazoline-2,4-diones, involving the generation of the dianion of urea and subsequent intramolecular nucleophilic displacement to form the quinazolinedione ring (Tran et al., 2005). Additionally, the synthesis of natural product analogs bearing a 1,2,4-oxadiazole ring, starting from aniline, illustrates the compound's synthetic versatility and potential biological activity (Maftei et al., 2013).
Chemical Fixation of CO2
A method utilizing TBA(2)[WO(4)] as a catalyst for chemical fixation of CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones showcases an eco-friendly synthesis approach, indicating the compound's role in green chemistry and potential for large-scale applications (Kimura et al., 2012).
Biological Activity and Medical Applications
Antitumor and Antibacterial Properties
Several derivatives of quinazoline-2,4-diones exhibit significant biological activities. For instance, specific 1,2,4-oxadiazole derivatives linked to quinazolin-4-one rings were evaluated for antitumor activity against a panel of cell lines, with some compounds demonstrating potent inhibitory effects (Yan et al., 2016). Furthermore, derivatives containing a 1,2,4-triazolylthioether moiety showed notable antimicrobial activities, emphasizing the compound's therapeutic potential (Gürsoy & Karalı, 2003).
Inhibitory Activities and Pharmaceutical Applications
Quinazoline-2,4-diones derivatives are essential intermediates in pharmaceuticals, serving as building blocks for drugs like Zenarestat, Prazosin, Bunazosin, and Doxazosin. The ability to synthesize these derivatives via CO2 fixation emphasizes their value in sustainable and environmentally friendly pharmaceutical production (Vessally et al., 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and substitution reactions.", "Starting Materials": [ "2-fluorobenzylamine", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid", "ethyl acetoacetate", "phosphorus oxychloride", "sodium hydroxide", "2-amino-4,6-dimethoxypyrimidine", "acetic anhydride", "sodium methoxide", "acetic acid", "sodium bicarbonate", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid" ], "Reaction": [ "Step 1: Synthesis of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "a. Condensation of 2-fluorobenzylamine and ethyl acetoacetate in the presence of sodium methoxide to form ethyl 3-(2-fluorobenzyl)-4-oxobutanoate", "b. Cyclization of ethyl 3-(2-fluorobenzyl)-4-oxobutanoate with phosphorus oxychloride to form 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "Step 2: Synthesis of 7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione", "a. Condensation of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid and 2-amino-4,6-dimethoxypyrimidine in the presence of acetic anhydride to form 7-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione", "b. Cyclization of 7-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione with phosphorus oxychloride to form 7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione", "Step 3: Synthesis of 3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione", "a. Substitution of the carboxylic acid group of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione with the amine group of 7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione in the presence of sodium bicarbonate to form 3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione" ] } | |
CAS RN |
1207016-88-3 |
Product Name |
3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C23H15FN4O3 |
Molecular Weight |
414.396 |
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15FN4O3/c24-18-9-5-4-8-16(18)13-28-22(29)17-11-10-15(12-19(17)25-23(28)30)21-26-20(27-31-21)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,30) |
InChI Key |
MNXRLQDVEGJCPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2475942.png)


![Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2475946.png)
![3-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B2475947.png)


![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone](/img/structure/B2475952.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2475955.png)

![2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2475959.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2475960.png)

